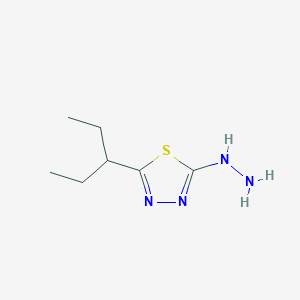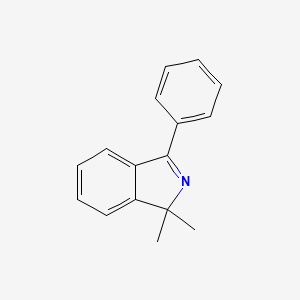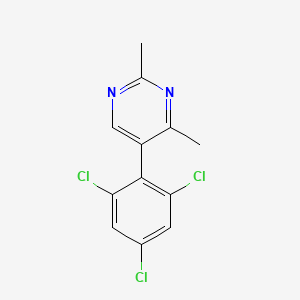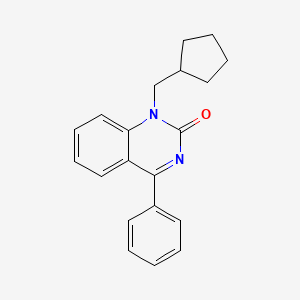
(3R,4S)-3-(Hydroxymethyl)hexahydropyridazin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-3-(Hydroxymethyl)hexahydropyridazin-4-ol is a chiral organic compound with a unique structure that includes a hydroxymethyl group attached to a hexahydropyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (3R,4S)-3-(Hydroxymethyl)hexahydropyridazin-4-ol typically begins with readily available starting materials such as hexahydropyridazine derivatives.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under mild conditions, with careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor.
Catalysis: The use of catalysts can enhance the reaction rate and selectivity, making the process more economical and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of (3R,4S)-3-formylhexahydropyridazin-4-ol or (3R,4S)-3-carboxyhexahydropyridazin-4-ol.
Reduction: Formation of various reduced alcohols or amines.
Substitution: Formation of substituted hexahydropyridazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalyst: Employed as a chiral catalyst in asymmetric synthesis reactions.
Biology
Enzyme Inhibitor: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Biomolecule Interaction: Studied for its interactions with biomolecules such as proteins and nucleic acids.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agent: Evaluated for its therapeutic properties in treating various diseases.
Industry
Material Science: Used in the development of new materials with unique properties.
Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism by which (3R,4S)-3-(Hydroxymethyl)hexahydropyridazin-4-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S)-3-(Hydroxymethyl)hexahydropyridazin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
(3R,4S)-3-(Hydroxymethyl)hexahydropyridazin-4-thiol: Contains a thiol group instead of a hydroxyl group.
Uniqueness
Hydroxymethyl Group: The presence of the hydroxymethyl group imparts unique reactivity and interaction properties.
Chirality: The specific (3R,4S) configuration provides distinct stereochemical characteristics that can influence biological activity and selectivity.
This detailed article provides a comprehensive overview of (3R,4S)-3-(Hydroxymethyl)hexahydropyridazin-4-ol, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C5H12N2O2 |
|---|---|
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
(3R,4S)-3-(hydroxymethyl)diazinan-4-ol |
InChI |
InChI=1S/C5H12N2O2/c8-3-4-5(9)1-2-6-7-4/h4-9H,1-3H2/t4-,5+/m1/s1 |
Clave InChI |
QENVKASRDZHLGC-UHNVWZDZSA-N |
SMILES isomérico |
C1CNN[C@@H]([C@H]1O)CO |
SMILES canónico |
C1CNNC(C1O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methoxy-8-methyl-2-methylsulfonylpyrido[6,5-d]pyrimidin-7-one](/img/structure/B13101303.png)
![2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B13101313.png)





![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13101359.png)
![3-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13101360.png)



![2-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101388.png)
